REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]=[CH:4][CH:3]=1.C[Si]([N:16]=[C:17]=[S:18])(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([C:17](=[S:18])[NH2:16])[C:6]=2[N:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
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CC1=CC=NC=2CCCCC12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 0.5 hours the reaction was quenched with water
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Duration
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0.5 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
ADDITION
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Details
|
The aqueous phase was mixed with an equal volume of cyclohexane
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water and cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC=2C(CCCC12)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |